molecular formula C8H6BrClO2 B8414789 2-(5-Bromo-2-chlorophenoxy)acetaldehyde

2-(5-Bromo-2-chlorophenoxy)acetaldehyde

Cat. No. B8414789
M. Wt: 249.49 g/mol
InChI Key: MRRVBEDKTDLWSE-UHFFFAOYSA-N
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Patent
US09278985B2

Procedure details

To 80 mL of benzene was added polyphosphoric acid (3.47 g, 36.9 mmol) and commercially available 2-(5-bromo-2-chlorophenoxy)acetaldehyde (9.2 g, 36.9 mmol) and separated into eight 20 mL vials containing equal amounts. The vials were heated with an external temperature of 90° C. for 4 days. Upon cooling of the reaction, the benzene was removed by decanting. Celite (50 g) was added to the organic solution and the solvent was removed using a rotary evaporator. The impregnated Celite was loaded onto a Teledyne-Isco purification system and purified by silica gel chromatography using 0-30% ethyl acetate:hexanes to give 4-bromo-7-chlorobenzofuran as a white solid (2.7 g, 32%): 1H NMR (400 MHz, CDCl3) δ 7.73 (d, J=2.2 Hz, 1H), 7.33 (d, J=8.3 Hz, 1H), 7.18 (d, J=8.3 Hz, 1H), 6.85 (d, J=2.2 Hz, 1H); 13C NMR (101 MHz, CDCl3) δ 150.38 (s), 146.14 (s), 130.27 (s), 126.56 (s), 125.32 (s), 116.44 (s), 112.49 (s), 107.71 (s); ESIMS m/z 232 ([M+H]+), 230 ([M−H]−).
[Compound]
Name
polyphosphoric acid
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[O:7][CH2:8][CH:9]=O>C1C=CC=CC=1>[Br:1][C:2]1[C:11]2[CH:9]=[CH:8][O:7][C:6]=2[C:5]([Cl:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
3.47 g
Type
reactant
Smiles
Name
Quantity
9.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(OCC=O)C1)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated into eight 20 mL vials
ADDITION
Type
ADDITION
Details
containing equal amounts
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling of the reaction
CUSTOM
Type
CUSTOM
Details
the benzene was removed
CUSTOM
Type
CUSTOM
Details
by decanting
ADDITION
Type
ADDITION
Details
Celite (50 g) was added to the organic solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The impregnated Celite was loaded onto a Teledyne-Isco purification system
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C2=C1C=CO2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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